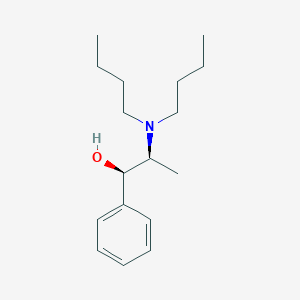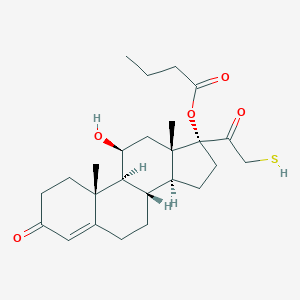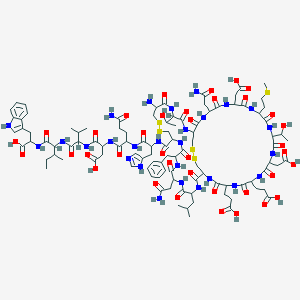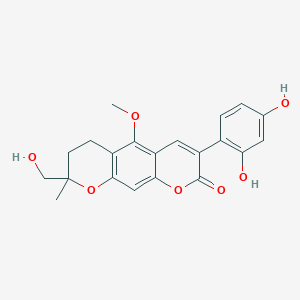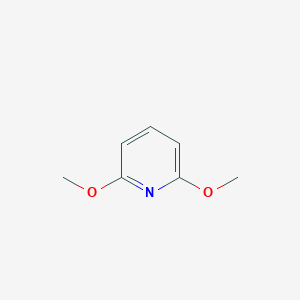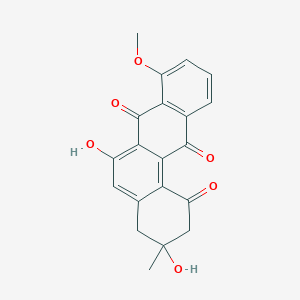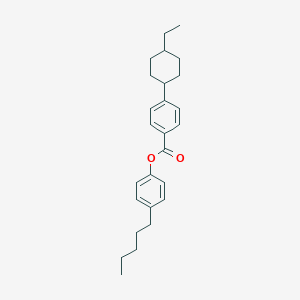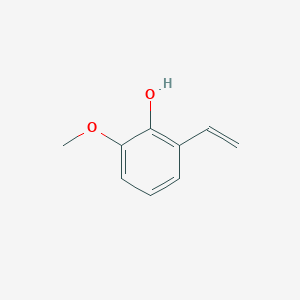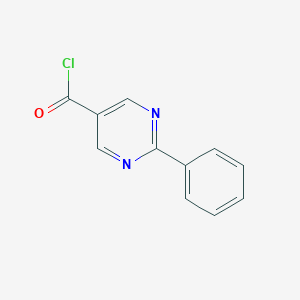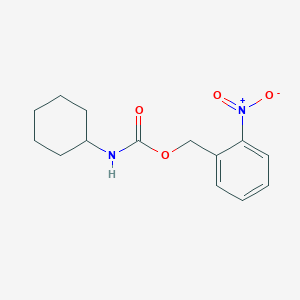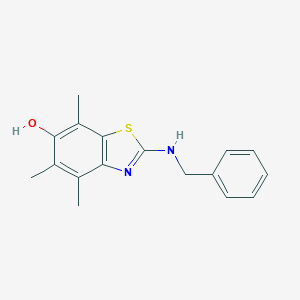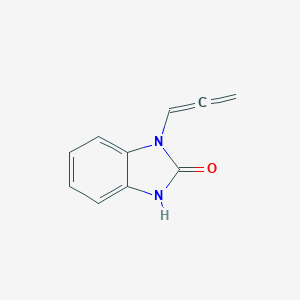
3-Propa-1,2-dienyl-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propa-1,2-dienyl-1H-benzimidazol-2-one, also known as PDBO, is a synthetic organic compound that has been studied for its potential applications in scientific research. PDBO has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
科学的研究の応用
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress. In immunology, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to modulate the immune response by inhibiting the activation of T cells.
作用機序
The mechanism of action of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor involved in the regulation of immune responses.
生化学的および生理学的効果
3-Propa-1,2-dienyl-1H-benzimidazol-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In terms of anticancer properties, 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One advantage of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one in lab experiments is its versatility. 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects, making it a useful compound for studying different biological systems. Another advantage is its stability, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is a relatively stable compound that can be stored for long periods of time. However, one limitation of using 3-Propa-1,2-dienyl-1H-benzimidazol-2-one is its potential toxicity, as high doses of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one have been shown to be toxic to cells.
将来の方向性
There are several future directions for the study of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one. One direction is the development of more specific inhibitors of protein kinase C, as 3-Propa-1,2-dienyl-1H-benzimidazol-2-one has been shown to have off-target effects. Another direction is the investigation of the potential use of 3-Propa-1,2-dienyl-1H-benzimidazol-2-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, the development of more efficient synthesis methods for 3-Propa-1,2-dienyl-1H-benzimidazol-2-one could facilitate its use in larger-scale experiments.
合成法
3-Propa-1,2-dienyl-1H-benzimidazol-2-one can be synthesized through a multi-step reaction starting from 2-aminobenzimidazole. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 2-propargylbenzimidazole. This intermediate is then reacted with acetic anhydride to form 3-acetyl-2-propargylbenzimidazole. Finally, the acetyl group is removed through a basic hydrolysis reaction to yield 3-Propa-1,2-dienyl-1H-benzimidazol-2-one.
特性
CAS番号 |
117953-85-2 |
|---|---|
製品名 |
3-Propa-1,2-dienyl-1H-benzimidazol-2-one |
分子式 |
C10H8N2O |
分子量 |
172.18 g/mol |
IUPAC名 |
(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |
InChI |
InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |
InChIキー |
DDNKPSNNRBFUNZ-UHFFFAOYSA-N |
異性体SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
SMILES |
C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |
正規SMILES |
C=C=CN1C2=CC=CC=C2NC1=O |
同義語 |
2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



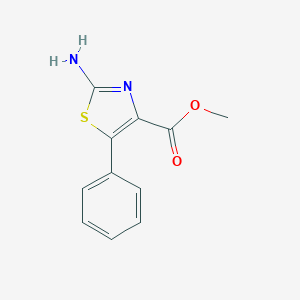
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
